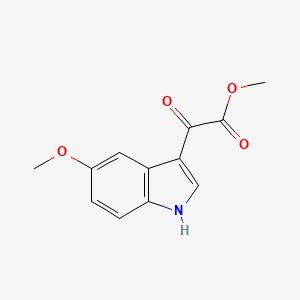

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

Übersicht

Beschreibung

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, in particular, features a methoxy group at the 5-position of the indole ring and a methyl ester group at the 2-position, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For this specific compound, the starting materials would include 5-methoxyindole and an appropriate ester precursor. The reaction conditions often involve refluxing in methanol with an acid catalyst such as methanesulfonic acid .

Analyse Chemischer Reaktionen

Electrophilic Substitution

The methoxy group at position 5 activates the indole ring for electrophilic substitution, directing reactions to positions C3 and C4 due to resonance stabilization . Key reactions include:

-

Formylation/Acylation : Activation of the benzene ring enables reactions with aldehydes or acylating agents.

-

Halogenation : Electrophilic halogenation (e.g., bromination) occurs preferentially at C3/C4.

-

Nitration : Nitration reactions are feasible under controlled conditions.

Oxidative and Acid-Catalyzed Reactions

| Reaction Type | Description |

|---|---|

| Oxidative Dimerization | Indole rings undergo oxidative coupling to form dimers or fused structures |

| Acid-Catalyzed Additions | Reacts with α,β-unsaturated ketones or aldehydes to form novel intermediates |

Cycloaddition Reactions

While not explicitly demonstrated for the methoxy derivative, analogous chloro-substituted indole oxoacetates undergo [3+2] cycloadditions with nitrones to form spirocyclopropaneisoxazolidines, which rearrange into heterocyclic products like benzoindolizinones. This suggests potential for similar reactivity in methoxy derivatives under optimized conditions.

Oxime Formation

Reaction with hydroxylamine hydrochloride can yield isoxazolo[5,4-a]carbazole-3-carboxylates, highlighting the compound’s utility in heterocyclic synthesis.

Structural Comparisons

| Compound | Key Feature | Reactivity Implications |

|---|---|---|

| Methyl 2-(5-fluoro-... | Fluorine at C5 | Enhanced stability, altered substituent effects |

| Methyl 2-(5-chloro-... | Chlorine at C5 | Increased electrophilic substitution rates |

| Methyl 2-(6-methoxy-... | Methoxy at C6 | Shifted regioselectivity for reactions |

This comparison underscores how substituent position and nature influence reactivity.

Biological Activity Correlation

The compound’s reactivity is intrinsically tied to its biological activity. For example, methoxy activation enhances interactions with targets like GSK-3β , a kinase implicated in neuroprotection and cancer pathways .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Research indicates that methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate exhibits significant antitumor properties, particularly against solid tumors such as colorectal and lung cancers. The compound's efficacy is attributed to its interaction with specific molecular targets involved in cancer pathways, including kinases that play a role in cell proliferation and survival. Studies have demonstrated its cytotoxic effects on various human tumor cell lines, suggesting potential as a therapeutic agent in oncology .

Mechanism of Action

The compound's mechanism involves binding to enzymes and receptors that regulate critical biochemical pathways. Interaction studies have shown that it can inhibit certain kinases associated with tumor growth, thereby providing insights into its anticancer potential.

Agricultural Applications

Pesticide Development

this compound has been investigated for its potential use in agrochemicals. Its derivatives are explored for effectiveness against plant pathogens and pests, contributing to the development of environmentally friendly pesticides. The compound’s ability to resist plant viruses positions it as a candidate for enhancing crop protection strategies.

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in the synthesis of various organic compounds. The Fischer indole synthesis method is commonly employed to produce this compound from 5-methoxyindole and oxoacetic acid derivatives . Its unique electronic and steric properties make it a valuable building block in organic chemistry.

Comparative Analysis with Other Indole Derivatives

To better understand the uniqueness of this compound, a comparative analysis with other indole derivatives is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(5-fluoro-1H-indol-3-YL)-2-oxoacetate | Fluorine atom at position 5 | Alters biological activity and chemical reactivity |

| Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate | Chlorine atom at position 5 | Enhances electrophilic substitution reactions |

| Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate | Methoxy at position 6 | Different position affects reactivity and biological activity |

| Methyl 4,7-dimethoxyindole -2-carboxylate | Two methoxy groups at different positions | Enhanced solubility and reactivity due to multiple substituents |

Case Studies and Experimental Findings

Several studies have documented the synthesis and application of this compound:

- Antitumor Efficacy Study : In vitro assays demonstrated the cytotoxic effects of this compound on colorectal cancer cell lines (HT29) using the MTT assay methodology. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .

- Agricultural Field Trials : Field trials assessing the efficacy of this compound as a pesticide showed promising results against common agricultural pests, suggesting its viability as an eco-friendly alternative to synthetic pesticides .

Wirkmechanismus

The mechanism of action of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit cyclooxygenase enzymes, reducing inflammation and pain . The methoxy group at the 5-position enhances its binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate can be compared with other indole derivatives such as:

Methyl 2-(5-fluoro-1H-indol-3-YL)-2-oxoacetate: This compound has a fluorine atom instead of a methoxy group, which can alter its biological activity and chemical reactivity.

Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate: The presence of a chlorine atom can enhance its electrophilic substitution reactions and modify its pharmacological properties.

Methyl 2-(5-bromo-1H-indol-3-YL)-2-oxoacetate: Bromine substitution can increase the compound’s reactivity towards nucleophiles and affect its biological activity.

This compound stands out due to its methoxy group, which provides unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Biologische Aktivität

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a compound derived from 5-methoxyindole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies.

This compound is synthesized through a series of reactions involving 5-methoxyindole. The process typically includes acylation and esterification reactions, leading to the formation of this indole derivative. The molecular formula of the compound is with a molecular weight of 233.22 g/mol .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics. The minimal inhibitory concentration (MIC) values suggest that this compound can inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Antiviral Activity

Moreover, research has highlighted its potential as an antiviral agent. The compound has shown promising results in resisting plant viruses, which opens avenues for agricultural applications . This antiviral property may be attributed to its structural similarity to other known antiviral compounds.

Antitumor Activity

The compound's antitumor properties have also been explored. Studies indicate that derivatives of indole compounds, including this compound, possess cytotoxic effects against various cancer cell lines. This activity is particularly noted in solid tumors like colorectal cancer .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and tumor proliferation. The indole structure is known for its role in modulating various biological pathways, which may include apoptosis induction in cancer cells and inhibition of bacterial cell wall synthesis.

Eigenschaften

IUPAC Name |

methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-13-10)11(14)12(15)17-2/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDBGLFLFVDKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619864 | |

| Record name | Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99988-56-4 | |

| Record name | Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.